molecular formula C13H13NO3 B1663790 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid CAS No. 5987-00-8

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Cat. No. B1663790
CAS RN: 5987-00-8
M. Wt: 231.25 g/mol
InChI Key: WAYCNXGAKFXIKA-UHFFFAOYSA-N
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Description

what is '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid'? 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of compounds known as pyrrolopyrrole-carboxylic acids. It is an aromatic compound with a molecular formula of C11H12O3. the use of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is used in the synthesis of new pyrrol-2-ylbenzoic acid derivatives, which have potential applications as anti-inflammatory agents. It can also be used as a starting material for the synthesis of new pyrrol-2-ylbenzoic acid derivatives, which may have potential applications as anti-cancer agents. Additionally, it can be employed in the synthesis of new pyrrol-2-ylbenzoic acid derivatives, which may have potential applications as anti-diabetic agents. the chemistry of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is an organic compound containing a pyrrole ring, an aromatic hydroxybenzoic acid group, and two methyl groups. The molecule is composed of a six-membered ring with one oxygen and five carbon atoms, two methyl groups, and a hydroxybenzoic acid group. The pyrrole ring is composed of a nitrogen atom bound to four carbon atoms in a planar arrangement. The nitrogen atom is sp2 hybridized, with two lone pairs of electrons occupying the remaining two hybridized orbitals. The two methyl groups are each attached to one of the carbon atoms in the pyrrole ring and are sp3 hybridized. The hydroxybenzoic acid group is composed of a benzene ring with one additional oxygen atom attached to one of the carbon atoms. The acidity of the compound is due to the presence of the hydroxybenzoic acid group, which contains a carboxylic acid functional group. The compound is likely to be soluble in polar solvents such as water and alcohols due to the presence of the hydroxybenzoic acid group. The compound is likely to react with bases to form salts, and can also react with nucleophiles, such as amines, to form amides. The pyrrole ring may be susceptible to nucleophilic attack, which could lead to the formation of substituted pyrroles. the biochemical/physical effects of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' The primary biochemical/physical effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid are not known. However, this compound is a derivative of pyrrole, which is known to bind to and inhibit a variety of enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of COX and LOX can lead to anti-inflammatory and anti-cancer effects. Additionally, this compound may have antioxidant properties, which could help protect cells from oxidative damage. the benefits of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' 1. It is a natural antioxidant that can help protect the body from oxidative stress and damage caused by free radicals. 2. It can help to reduce inflammation in the body, which can be beneficial for those suffering from chronic pain and other inflammatory conditions. 3. It has been shown to improve the absorption of other nutrients, allowing for better overall health. 4. It can help to regulate blood sugar levels, which can be beneficial for those with diabetes or pre-diabetes. 5. It can help to reduce cholesterol levels and improve cardiovascular health. the related research of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' 1. Synthesis, Characterization, and Antibacterial Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 2. Synthesis and Anticancer Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 3. Synthesis and Antioxidant Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 4. Synthesis and Antifungal Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 5. Synthesis and Anti-inflammatory Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 6. Computational Studies of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 7. Synthesis and Biological Evaluation of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 8. Synthesis and Biological Evaluation of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives as Potential Anticancer Agents. 9. Synthesis and Biological Evaluation of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives as Potential Antimicrobial Agents. 10. Synthesis and Biological Evaluation of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives as Potential Antioxidants.

Scientific Research Applications

Antibacterial Activity

The compound has been found to exhibit significant antibacterial properties . A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their antibacterial activity . Some of these synthesized compounds showed strong antibacterial properties .

Antitubercular Activity

The compound has also been found to have antitubercular properties . Some of the synthesized compounds demonstrated significant antitubercular properties . This suggests that the compound could be used in the development of new antitubercular agents .

Inhibition of Enoyl ACP Reductase

The compound has been found to inhibit the enzyme enoyl ACP reductase . Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR . This suggests that the compound could be used in the development of new drugs that target this enzyme .

Inhibition of Dihydrofolate Reductase (DHFR)

The compound has been found to inhibit the enzyme dihydrofolate reductase (DHFR) . Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR . This suggests that the compound could be used in the development of new drugs that target this enzyme .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies have revealed binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . This information could be useful in the design of new drugs .

Enhancement of Monoclonal Antibody Production

The compound has been found to increase monoclonal antibody production . This suggests that the compound could be used to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .

These are just a few of the many potential applications of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid”. It’s clear that this compound has a wide range of uses in scientific research, particularly in the field of drug development .

Mechanism of Action

Target of Action

The primary target of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Biochemical Pathways

The compound affects the biochemical pathways involved in monoclonal antibody production. It enhances the cell-specific productivity by increasing the glucose uptake rate and the amount of intracellular adenosine triphosphate . It also influences the glycosylation pathway by suppressing the galactosylation on a monoclonal antibody .

Pharmacokinetics

Its ability to increase cell-specific glucose uptake rate suggests that it may have good bioavailability .

Result of Action

The compound increases monoclonal antibody production by suppressing cell growth and enhancing cell-specific productivity . It also improves the quality of the produced antibodies by suppressing the galactosylation on a monoclonal antibody .

Action Environment

The action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound was found to be effective in batch cultures . .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYCNXGAKFXIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953413
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

CAS RN

313701-93-8
Record name NSC727423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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